molecular formula C18H14F3N3O3S2 B2634154 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 864922-47-4

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2634154
CAS No.: 864922-47-4
M. Wt: 441.44
InChI Key: BOPAPVLITKGSBU-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a thiadiazole ring, a methoxyphenyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps. One common approach starts with the formation of the thiadiazole ring, followed by the introduction of the methoxyphenyl and trifluoromethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide
  • 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide lies in its trifluoromethoxy group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S2/c1-26-13-6-2-11(3-7-13)16-23-17(29-24-16)28-10-15(25)22-12-4-8-14(9-5-12)27-18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPAPVLITKGSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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